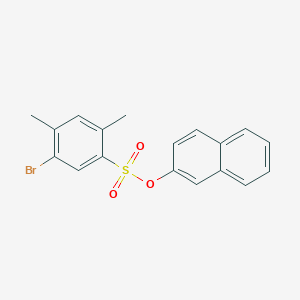

![molecular formula C19H20N2O3S3 B6477876 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide CAS No. 2640896-05-3](/img/structure/B6477876.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide” is an organic compound containing a bithiophene moiety (a structure composed of two thiophene rings fused together), an amide group (-CONH2), and a sulfamoyl group (-SO2NH2). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a bithiophene moiety attached to an ethyl group, which is further connected to an amide group that is substituted with a dimethylsulfamoyl group . The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The bithiophene moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with amide groups have high boiling points due to strong dipole-dipole interactions and hydrogen bonding . The presence of the bithiophene moiety might impart interesting electronic properties to the compound .Wissenschaftliche Forschungsanwendungen

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide has been explored for a wide range of scientific research applications. It has been used to study the structure and function of proteins, to study the mechanism of action of drugs, and to develop potential drug therapies. It has also been used to study the biochemical and physiological effects of drugs in animals. In addition, this compound has been used in the development of biosensors and imaging agents.

Wirkmechanismus

Target of Action

The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide are COX-2 and Topo I . These targets play a crucial role in inflammation and tumor progression .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to enhance the inhibitory effect on COX-2 compared to other compounds . It also exhibits superior inhibitory action on Topo I .

Biochemical Pathways

The compound affects the NF-κB pathway in cancer cells . It inhibits the nuclear translocation of NF-κB and suppresses the production of NO, COX-2, and IL-1β in RAW264.7 .

Result of Action

The compound exhibits potential anticancer effects and inhibits the activation of the NF-κB pathway in cancer cells . In vivo, it shows acceptable pharmacokinetic parameters, reduces tumor growth without affecting body weight, downregulates COX-2 and MMP-9, and induces apoptosis in CT26.WT tumor-bearing mice .

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively non-toxic, making it safe to use in laboratory experiments. Furthermore, it has a wide range of biological activities, making it a versatile tool for studying biological processes.

However, there are also some limitations to using this compound in laboratory experiments. It is not water soluble, making it difficult to use in aqueous solutions. In addition, it can be difficult to obtain consistent results with this compound due to its variable chemical structure.

Zukünftige Richtungen

There are several potential future directions for the use of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide in scientific research. It could be used to study the structure and function of proteins in more detail, and to develop potential drug therapies for a variety of diseases. It could also be used to study the biochemical and physiological effects of drugs in animals, and to develop biosensors and imaging agents. In addition, this compound could be used to study the mechanism of action of drugs, and to develop drugs that target specific receptors or pathways. Finally, this compound could be used to study the role of small molecules in regulating cell signaling pathways.

Synthesemethoden

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is synthesized through a multi-step process that involves the condensation of 2,2'-bithiophene-5-carbaldehyde with dimethylsulfamoylbenzene. The reaction is carried out in an aqueous medium at room temperature and is catalyzed by an acid. The product is then purified by column chromatography and recrystallized from methanol to give the desired product.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)16-8-5-14(6-9-16)19(22)20-12-11-15-7-10-18(26-15)17-4-3-13-25-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSUFXXVZIKRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6477797.png)

![methyl 4-methoxy-3-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzoate](/img/structure/B6477802.png)

![3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6477810.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477815.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477820.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477823.png)

![6-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477825.png)

![N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6477826.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477833.png)

![methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6477836.png)

![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477850.png)

![5-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole-4-thiol](/img/structure/B6477860.png)